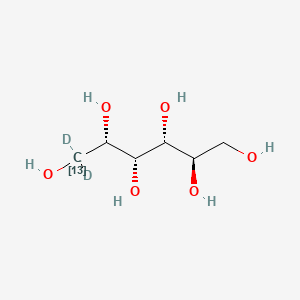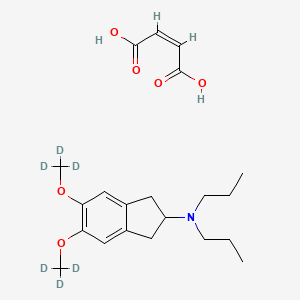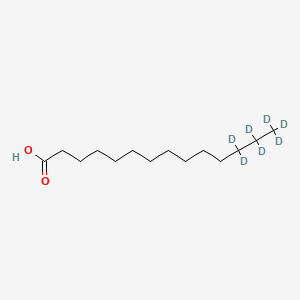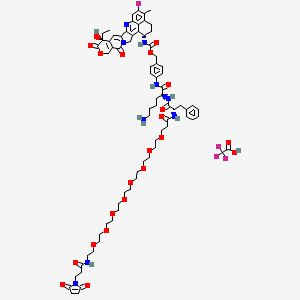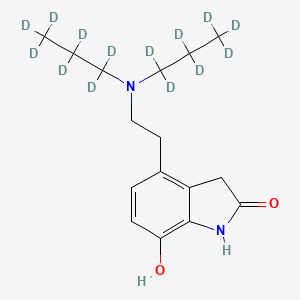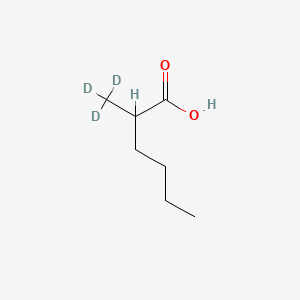
2-(Trideuteriomethyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trideuteriomethyl)hexanoic acid is a deuterated analog of 2-methylhexanoic acid, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in tracing studies and mechanistic investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trideuteriomethyl)hexanoic acid typically involves the deuteration of 2-methylhexanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange processes. The use of deuterium oxide (D₂O) as a deuterium source is also common in industrial settings. The reaction conditions are optimized to achieve high yields and purity of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trideuteriomethyl)hexanoic acid can undergo various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of acyl chlorides and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Trideuteriomethyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mecanismo De Acción
The mechanism of action of 2-(Trideuteriomethyl)hexanoic acid is primarily related to its isotopic properties. The presence of deuterium atoms can alter the reaction kinetics and pathways due to the isotope effect. This can provide valuable insights into the molecular targets and pathways involved in various chemical and biological processes.
Comparación Con Compuestos Similares
2-Methylhexanoic acid: The non-deuterated analog of 2-(Trideuteriomethyl)hexanoic acid.
2-Ethylhexanoic acid: Another carboxylic acid with a similar structure but different alkyl substitution.
2-Methylheptanoic acid: A structurally similar compound with an additional carbon in the alkyl chain.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. This makes it particularly useful in studies requiring isotopic labeling and tracing, offering advantages over non-deuterated analogs in terms of sensitivity and specificity in analytical techniques.
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
133.20 g/mol |
Nombre IUPAC |
2-(trideuteriomethyl)hexanoic acid |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/i2D3 |
Clave InChI |
CVKMFSAVYPAZTQ-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CCCC)C(=O)O |
SMILES canónico |
CCCCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


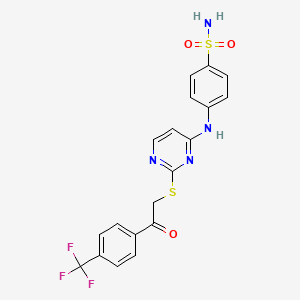
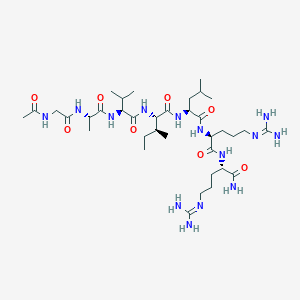

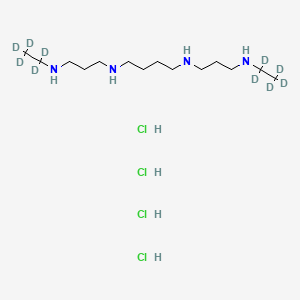

![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
